The synthesis of VUF16839 (14d), a derivative of 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, was achieved through a multistep process. Starting from a 4-(3-azetidin-1-yl)pyrimidin-2-amine scaffold, various structural modifications were introduced. [] The key step involved the introduction of specific alkyl substituents on the basic amine, which significantly influenced the H3R agonistic activity. []
Detailed molecular structure analysis of VUF16839 (14d) revealed key interactions with the H3R binding site, mimicking those observed with the endogenous ligand histamine. [] While the specific details of the binding mode are not provided in the abstract, it is highlighted that these interactions are crucial for the compound's potent H3R agonistic activity. []
VUF16839 (14d) acts as a full agonist at the histamine H3 receptor (H3R). [] This implies that it binds to the receptor and stabilizes it in its active conformation, triggering downstream signaling pathways associated with H3R activation. [] The specific signaling pathways and cellular responses elicited by VUF16839 (14d) require further investigation.
VUF16839 (14d) exhibits favorable physical and chemical properties, including nanomolar binding affinity (pKi = 8.5) and potent functional activity (pEC50 = 9.5) at the H3R. [] Additionally, it displays weak activity on cytochrome P450 enzymes and good metabolic stability, suggesting a favorable pharmacokinetic profile. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2